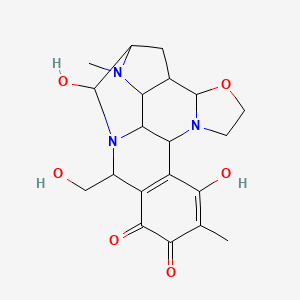

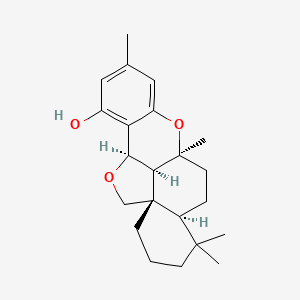

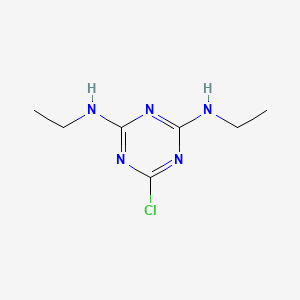

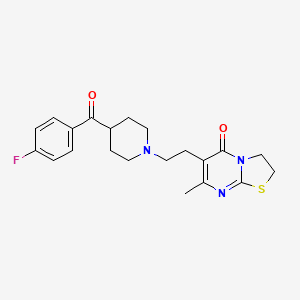

6-氨基-9-苄基-2-(2-甲氧基乙氧基)-9H-嘌呤-8-醇

描述

SM360320, also known as CL-087, is a potent, orally active and selective TLR7 agonist. SM360320 induced in vivo secretion of interferon alpha (IFNalpha) and exerted a significant antitumor effect in CEA.Tg mice challenged with a syngenic tumor cell line expressing CEA and an additive effect with a CEA vaccine. SM360320 may have potential as immunological adjuvant for therapeutic DNA vaccines.

科学研究应用

Cancer Vaccines and Immunotherapy

TLR7 Ligand II plays a significant role in cancer vaccines and immunotherapy . Toll-like receptors (TLRs) are pattern recognition receptors expressed in various immune cell types and are involved in the induction of innate and adaptive immunity . TLR7 Ligand II, as an agonist of TLR7, is used in numerous immunotherapeutic approaches targeting cancer . It has demonstrated significant efficacy in advanced clinical trials .

Adjuvant in Cancer Vaccines

TLR7 Ligand II is used as an adjuvant in cancer vaccines . It enhances the vaccine-induced innate immune responses through the initiation of multiple inflammatory pathways . This makes it a potential candidate for the development of new efficacious vaccines .

Activation of Antigen Presenting Cells (APCs)

TLR7 Ligand II exhibits potential vaccine adjuvant activity with improved humoral and T-cell mediated immunity, through their ability to activate the antigen presenting cells (APCs) . This activation enhances DC activation as well as cellular immunity .

Development of New Efficacious Vaccines

TLR7 Ligand II makes potential adjuvant candidates for the development of new efficacious vaccines . It has been evaluated clinically with regard to their ability to potentially activate an innate immune response .

Inhibition of RNase-Mediated Degradation

By introducing precise 2′ sugar-modified bases into oligoribonucleotides (ORNs) containing known TLR7 and TLR8 binding motifs, TLR7 Ligand II could prevent RNase-mediated degradation into the monomeric uridine required for TLR8 activation while preserving TLR7 activation .

作用机制

Target of Action

The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .

Mode of Action

TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .

Biochemical Pathways

Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .

Pharmacokinetics

Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .

Action Environment

The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .

属性

IUPAC Name |

6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCDGEZXHXHLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434307 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol | |

CAS RN |

226907-52-4 | |

| Record name | TLR7 Ligand II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)